

Toxicological profile and health effects of Dibenzyl phthalate

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Compound of Interest

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Dibenzyl Phthalate: A Toxicological and Health Effects Review

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dibenzyl phthalate (DBzP) is a high molecular weight phthalate ester utilized as a plasticizer in various consumer products. While the toxicological profiles of other phthalates, such as Di-n-butyl phthalate (DBP) and Butyl Benzyl Phthalate (BBP), are well-documented, specific data on DBzP remain scarce. This technical guide provides a comprehensive overview of the known toxicological profile and health effects of **Dibenzyl phthalate**, drawing upon available data and information from structurally similar phthalates to infer potential hazards. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by summarizing key toxicological endpoints, outlining relevant experimental methodologies, and visualizing pertinent biological pathways. A significant data gap exists in the scientific literature regarding the in-vivo toxicity of DBzP, necessitating a cautious approach to its risk assessment.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to assessing its toxicological potential. The properties of **Dibenzyl phthalate** are summarized in

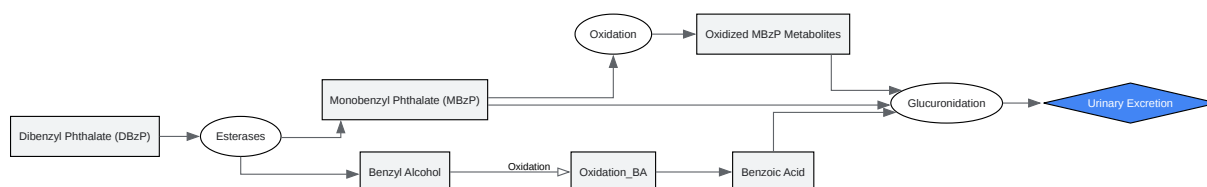
the table below.

| Property | Value | Reference |
|-------------------|-----------------------------------|-----------|
| Chemical Name | Dibenzyl 1,2-benzenedicarboxylate | |
| CAS Number | 523-31-9 | |
| Molecular Formula | C22H18O4 | |
| Molecular Weight | 346.38 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 40-42 °C | |
| Boiling Point | 276-278 °C at 15 mmHg | |
| Water Solubility | Insoluble | |
| Log Kow | 5.2 (estimated) | |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Specific toxicokinetic data for **Dibenzyl phthalate** in humans or experimental animals are not readily available in the public literature. However, the metabolic pathway can be inferred from the general metabolism of other phthalate esters.

Phthalates are typically hydrolyzed by esterases in the gut and other tissues to their corresponding monoester and alcohol. In the case of DBzP, it would be hydrolyzed to monobenzyl phthalate (MBzP) and benzyl alcohol. Benzyl alcohol is further metabolized to benzoic acid. The monoester, MBzP, can be further metabolized through oxidation of the benzyl group. The metabolites are then conjugated, primarily with glucuronic acid, and excreted in the urine.^[1]



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Figure 1. Postulated metabolic pathway of **Dibenzyl phthalate**.

Toxicological Profile

Due to the limited availability of specific toxicological studies on **Dibenzyl phthalate**, this section will primarily discuss the known effects of structurally related phthalates, such as Butyl Benzyl Phthalate (BBP) and Di-n-butyl phthalate (DBP), to infer the potential hazards of DBzP. It is crucial to note that these are extrapolations and DBzP-specific studies are required for a definitive toxicological assessment.

Acute Toxicity

No specific oral, dermal, or inhalation LD50 values for **Dibenzyl phthalate** were found in the reviewed literature. For comparison, other phthalates like DBP have low acute toxicity, with oral LD50 values in rats and mice exceeding 8,000 mg/kg body weight.^{[2][3]}

Subchronic and Chronic Toxicity

There is a lack of data from subchronic or chronic toxicity studies specifically investigating **Dibenzyl phthalate**. Studies on other phthalates, such as BBP and DBP, have identified the liver and kidneys as target organs following repeated exposure.^[2]

Carcinogenicity

No carcinogenicity bioassays for **Dibenzyl phthalate** were identified. Some phthalates, like Di(2-ethylhexyl) phthalate (DEHP), are classified as reasonably anticipated to be human

carcinogens by the National Toxicology Program based on animal studies.[4] However, the carcinogenic potential of DBzP remains unevaluated.

Genotoxicity

The genotoxicity of **Dibenzyl phthalate** has been investigated in a limited number of in-vitro assays with mixed results.

| Test System | Metabolic Activation | Result | Reference |
|--|----------------------|-----------|-----------|
| Ames Test (Salmonella typhimurium) | With and without S9 | Negative | [5] |
| UmuC Assay (Salmonella typhimurium) | Without S9 | Negative | [1] |
| UmuC Assay (Salmonella typhimurium) | With S9 | Ambiguous | [1] |

These findings suggest that DBzP is not mutagenic in the Ames test. The UmuC assay results indicate a potential for genotoxicity after metabolic activation, warranting further investigation. [1]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on **Dibenzyl phthalate** are not available. However, this is a significant area of concern for many phthalates.

Reproductive Toxicity: Studies on BBP and DBP have demonstrated adverse effects on the male reproductive system, including testicular atrophy, decreased sperm production, and altered hormone levels.[6][7] Two-generation reproductive toxicity studies are the standard for assessing these effects.[8][9]

Developmental Toxicity: Prenatal exposure to certain phthalates, including BBP and DBP, has been shown to cause developmental abnormalities in animal studies, such as skeletal malformations and effects on the developing male reproductive tract.[6][10][11] These effects are often observed at doses that also cause maternal toxicity.

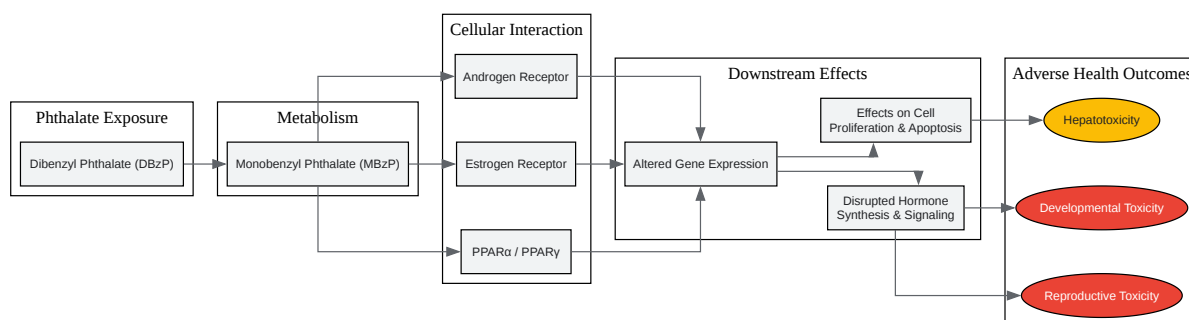
Health Effects and Mechanisms of Action

The health effects of phthalates are primarily attributed to their endocrine-disrupting properties. While specific mechanisms for **Dibenzyl phthalate** have not been elucidated, it is plausible that it shares mechanisms of action with other well-studied phthalates.

Endocrine Disruption

Many phthalates and their monoester metabolites can interact with nuclear receptors, leading to endocrine disruption. Key targets include:

- Peroxisome Proliferator-Activated Receptors (PPARs): Phthalate monoesters, including the predicted metabolite of DBzP (monobenzyl phthalate), can activate PPARs, particularly PPAR α and PPAR γ . [12][13][14][15] Activation of these receptors can lead to alterations in lipid metabolism and has been implicated in the hepatotoxicity and reproductive toxicity of some phthalates.
- Estrogen Receptors (ERs): Some phthalates exhibit weak estrogenic or anti-estrogenic activity. [4][16]
- Androgen Receptors (ARs): Several phthalates have demonstrated anti-androgenic activity, which is a key mechanism underlying their adverse effects on male reproductive development. [17]



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Figure 2. General signaling pathways potentially affected by phthalates.

Experimental Protocols

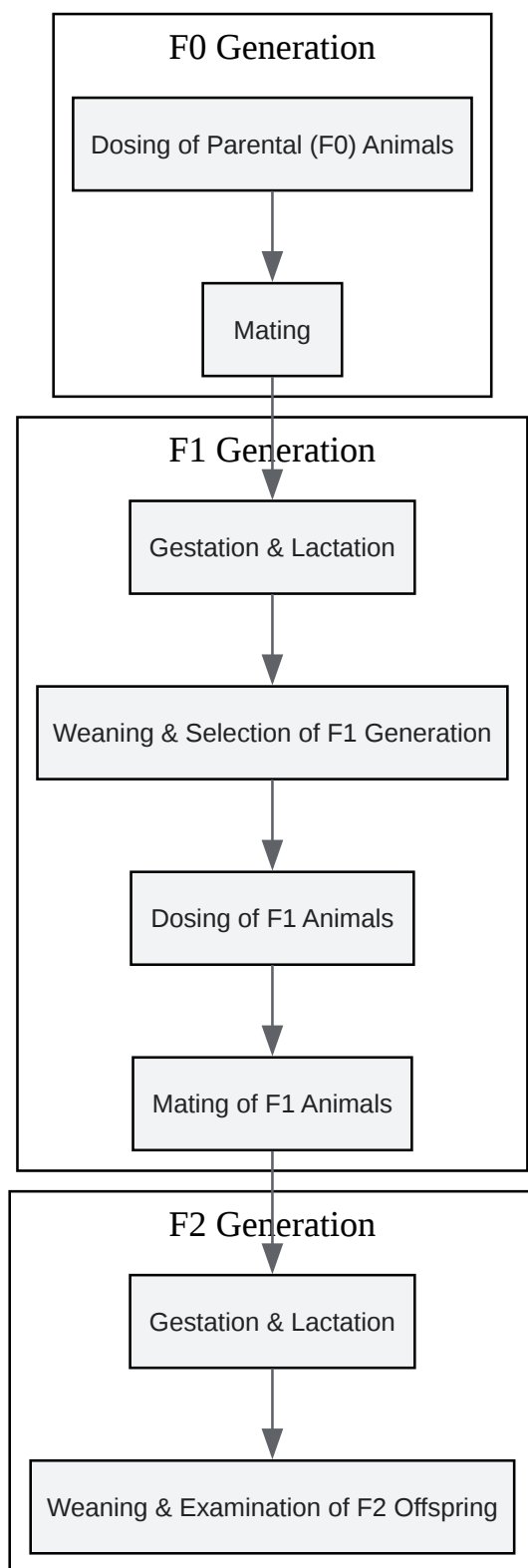
Standardized guidelines for toxicological testing are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD).[18][19] These protocols ensure data quality and comparability across studies.

Genotoxicity Assays

- **Bacterial Reverse Mutation Test (Ames Test - OECD TG 471):** This test uses strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations. The test substance is incubated with the bacterial strains with and without a metabolic activation system (S9 mix). [20]
- **In Vitro Micronucleus Test (OECD TG 487):** This assay detects chromosomal damage in cultured mammalian cells. Cells are exposed to the test substance, and the presence of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) is scored.[21]

Reproductive and Developmental Toxicity Studies

- Two-Generation Reproduction Toxicity Study (OECD TG 416): This study design involves the continuous exposure of a parental generation (F0) to the test substance before mating and throughout the gestation and lactation of the first-generation offspring (F1). The F1 generation is then raised to maturity and mated to produce a second generation (F2). This allows for the assessment of effects on fertility, pregnancy, and offspring development across two generations.[\[8\]](#)[\[9\]](#)
- Prenatal Developmental Toxicity Study (OECD TG 414): Pregnant animals are exposed to the test substance during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.[\[10\]](#)[\[22\]](#)



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Figure 3. Workflow of a two-generation reproductive toxicity study.

Analytical Methods

The analysis of phthalates in biological and environmental matrices typically involves chromatographic techniques coupled with mass spectrometry.

- Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used method for the separation and identification of phthalates and their metabolites.[23]
- Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for the analysis of non-volatile or thermally labile metabolites, such as conjugated monoesters.[23][24]

Sample preparation is a critical step to remove interfering substances and concentrate the analytes. Common techniques include liquid-liquid extraction and solid-phase extraction.[23]

Conclusion and Future Directions

The toxicological profile of **Dibenzyl phthalate** is largely incomplete, with a significant lack of in-vivo data for key endpoints such as acute, subchronic, chronic, reproductive, and developmental toxicity, as well as carcinogenicity. The available in-vitro genotoxicity data are mixed and warrant further investigation. Based on the data from structurally similar phthalates like BBP and DBP, there is a potential for DBzP to exhibit endocrine-disrupting properties, with possible adverse effects on the reproductive system and development.

To adequately assess the risk of **Dibenzyl phthalate** to human health, the following studies are recommended:

- Comprehensive toxicokinetic studies to understand its absorption, distribution, metabolism, and excretion.
- Acute toxicity studies to determine its LD50 values via relevant routes of exposure.
- Repeated-dose toxicity studies (subchronic and chronic) to identify target organs and establish no-observed-adverse-effect levels (NOAELs).
- A two-generation reproductive toxicity study to evaluate its effects on fertility and offspring development.
- A prenatal developmental toxicity study to assess its teratogenic potential.

- A carcinogenicity bioassay to determine its carcinogenic potential.
- A more comprehensive battery of genotoxicity tests, both in vitro and in vivo.
- Mechanistic studies to elucidate its interaction with nuclear receptors and other signaling pathways.

Until such data become available, a precautionary approach should be taken when considering the use of **Dibenzyl phthalate** in applications with the potential for human exposure.

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